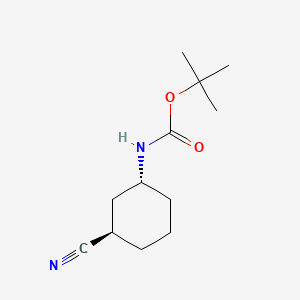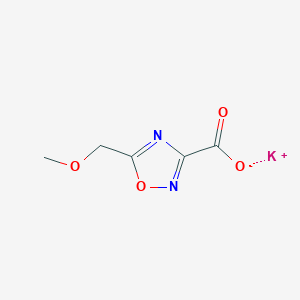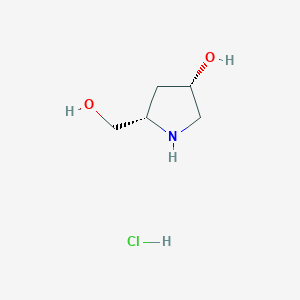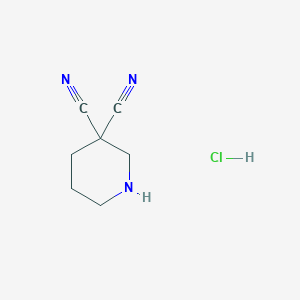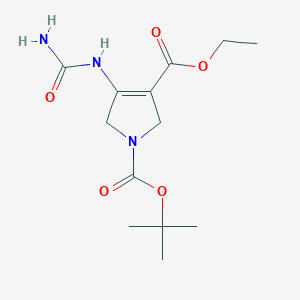
1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate
Overview
Description
1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate, or 4-U-PyrD, is a pyrrole-based compound with a unique structure and a wide range of potential applications in scientific research. It is a synthetically produced compound, and its structure is composed of two pyrrole rings, two carboxyl groups, and an ethyl group. 4-U-PyrD has been extensively studied for its potential applications in biochemistry, physiology, and chemical biology.
Scientific Research Applications
Chemical Synthesis and Characterization
1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate and its derivatives are primarily involved in the realm of chemical synthesis. These compounds are synthesized and characterized for their structural and chemical properties, which are critical for their potential applications in various fields.
The synthesis of related bipyrrole compounds, exhibiting axial chirality and restricted rotation due to tert-butyl groups, has been explored. These compounds show promise due to their twisted pyrrole rings and potential applications in materials science and molecular engineering (Skowronek & Lightner, 2003).
The synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives has been optimized, showcasing the influence of lithium coordination and steric hindrance caused by tert-butyl ester on the selectivity of the synthesis process (Nishio et al., 2011).
Tetramethyl 4,4'-(ethane-1,2-diylidene)bis[1-R-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] compounds, a class of conjugated dienes substituted with a heterocyclic group, have been analyzed for their potential as dyes and pigments due to their long-range conjugated systems. The characteristics of the three-dimensional structures of these compounds have been studied in detail, providing insights into their stability and applicability in material sciences (Liu et al., 2014).
The synthesis and characterization of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its derivatives have been reported. The structural analysis revealed the presence of intramolecular hydrogen bonding, which is crucial for the stability and reactivity of these compounds (Çolak et al., 2021).
Coordination Chemistry and Catalysis
Derivatives of 1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate also find applications in coordination chemistry and catalysis, where their ability to bind with metals and other molecules can lead to the development of new catalytic systems and materials.
- The phosphanylation of 1-tert-butyl-1H-pyrrole has been developed, allowing the selective preparation of 3,4-bis(dibromophosphanyl)-1H-pyrrole derivative. This is a key intermediate in the synthesis of pyrrole-derived diphosphanes, which are crucial in coordination chemistry and catalysis (Smaliy et al., 2016).
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(carbamoylamino)-2,5-dihydropyrrole-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5/c1-5-20-10(17)8-6-16(7-9(8)15-11(14)18)12(19)21-13(2,3)4/h5-7H2,1-4H3,(H3,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAHHFLAKJFTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 3-ethyl 4-ureido-1H-pyrrole-1,3(2H,5H)-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1405669.png)
![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)

